molecular formula C6H4F3N3O B237281 Naphthgeranine D CAS No. 137109-46-7

Naphthgeranine D

Cat. No. B237281
CAS RN: 137109-46-7
M. Wt: 388.4 g/mol
InChI Key: VXMGWBBELIEFKJ-OQNGNDRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthgeranine D is a natural compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the naphthoquinone family and is known to possess various biochemical and physiological effects.

Scientific Research Applications

Antifungal Properties

Naphthgeranine D, along with other naphthoquinones like 12-hydroxy-naphthgeranine A and isonaphthgeranine C, were isolated from the cultures of Stereospermum’s rhizosphere strain Streptomyces sp. XZYN-4. Compounds in this family, including naphthgeranine A, demonstrated moderate antifungal activity against Aspergillus niger, indicating their potential application in treating fungal infections or in agricultural fungicides (Lu, Yang, & Xu, 2016).

Material and Supramolecular Science

Biomedical Imaging and Sensing

Certain derivatives of this compound, such as those related to naphthalene diimides, are extensively studied for their potential real-world uses in biomedical imaging and sensing. The photochemical properties of these compounds are leveraged for photocleavage of nucleic acids and destruction of tumor cells. Their rich photophysical properties make them suitable for monitoring their uptake and location within cells without co-staining, highlighting their potential as probes in biomedical imaging and research (Banerjee et al., 2013).

Medicinal Chemistry and Drug Design

Heterocyclic naphthalimide compounds, structurally related to this compound, exhibit extensive potential in medicinal applications. Some naphthalimides are already in clinical trials as anticancer agents, and their applications are expanding into areas such as antibacterial, antifungal, antiviral, and anti-inflammatory treatments. Their ability to interact with biological cations, anions, small molecules, and macromolecules via noncovalent bonds makes them candidates for drug design and development (Gong, Addla, Lv, & Zhou, 2016).

properties

CAS RN

137109-46-7

Molecular Formula

C6H4F3N3O

Molecular Weight

388.4 g/mol

IUPAC Name

(3R,4R,4aR)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-5,5-dimethyl-3,4,4a,12b-tetrahydronaphtho[2,3-c]isochromene-7,12-dione

InChI

InChI=1S/C20H20O8/c1-20(2)14-9(3-7(6-21)15(24)18(14)27)13-16(25)10-4-8(22)5-11(23)12(10)17(26)19(13)28-20/h3-5,9,14-15,18,21-24,27H,6H2,1-2H3/t9?,14-,15-,18-/m1/s1

InChI Key

VXMGWBBELIEFKJ-OQNGNDRUSA-N

Isomeric SMILES

CC1([C@H]2[C@H]([C@@H](C(=CC2C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)CO)O)O)C

SMILES

CC1(C2C(C=C(C(C2O)O)CO)C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)C

Canonical SMILES

CC1(C2C(C=C(C(C2O)O)CO)C3=C(O1)C(=O)C4=C(C3=O)C=C(C=C4O)O)C

synonyms

naphthgeranine D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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